![molecular formula C21H25F2N3O B2393704 2-({1-[(3,5-Difluorophenyl)methyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one CAS No. 2097858-49-4](/img/structure/B2393704.png)
2-({1-[(3,5-Difluorophenyl)methyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({1-[(3,5-Difluorophenyl)methyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one is a useful research compound. Its molecular formula is C21H25F2N3O and its molecular weight is 373.448. The purity is usually 95%.
BenchChem offers high-quality 2-({1-[(3,5-Difluorophenyl)methyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-({1-[(3,5-Difluorophenyl)methyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
The compound's structure is closely related to difluorinated quinolones, which have been shown to exhibit significant antibacterial activity against a range of pathogens. For instance, NY-198, a difluorinated quinolone, demonstrated broad-spectrum antibacterial properties, with particularly strong activity against Pseudomonas maltophilia, Acinetobacter calcoaceticus, and various anaerobic microorganisms. Its efficacy was highlighted by its bactericidal activity at concentrations close to the minimum inhibitory concentration (MIC), showcasing its potential in treating systemic infections in mice with superior or comparable activity to other quinolones like ofloxacin and norfloxacin (Hirose et al., 1987).
Anti-tubercular Properties
Further expanding on its antimicrobial capabilities, mefloquine derivatives, structurally related to the compound , have shown promising anti-tubercular activities. These derivatives have been effective against Mycobacterium tuberculosis H37Rv ATTC 27294, with minimum inhibitory concentrations (MIC) indicating their potential in tuberculosis treatment (Wardell et al., 2011).
Antimycobacterial Effects
Similarly, novel fluoroquinolones designed for combating Mycobacterium tuberculosis demonstrated activity levels comparable to sparfloxacin, a known effective treatment against tuberculosis. These compounds, upon evaluation, showed promise in reducing tubercular lesions and splenomegaly at dosages of 200 mg/kg, hinting at the structural efficacy present within this class of compounds for tuberculosis management (Shindikar & Viswanathan, 2005).
Antimicrobial Synthesis and Activity
The structural motif found in 2-({1-[(3,5-Difluorophenyl)methyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one serves as a backbone for synthesizing compounds with significant antimicrobial properties. A study focused on the synthesis and in vitro antimicrobial activity of oxime derivatives linked to this structure demonstrated effectiveness against pathogenic bacterial and fungal strains, underlining the compound's role in developing new antimicrobial agents (Mallesha & Mohana, 2014).
Eigenschaften
IUPAC Name |
2-[[1-[(3,5-difluorophenyl)methyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25F2N3O/c22-18-9-16(10-19(23)12-18)13-25-7-5-15(6-8-25)14-26-21(27)11-17-3-1-2-4-20(17)24-26/h9-12,15H,1-8,13-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKXRKPWVBLFJKZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CC3CCN(CC3)CC4=CC(=CC(=C4)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25F2N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-({1-[(3,5-Difluorophenyl)methyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.